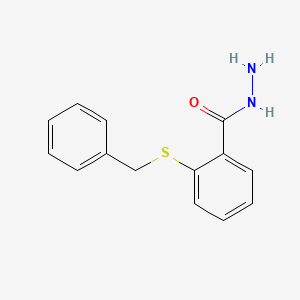

2-(Benzylsulfanyl)benzohydrazide

Description

2-(Benzylsulfanyl)benzohydrazide is a benzohydrazide derivative featuring a benzylsulfanyl (–S–CH₂C₆H₅) substituent at the 2-position of the benzohydrazide scaffold. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Benzohydrazides are widely studied for their ability to form Schiff bases via condensation with aldehydes or ketones, a property exploited in synthesizing bioactive molecules and metal complexes .

Properties

CAS No. |

51471-69-3 |

|---|---|

Molecular Formula |

C14H14N2OS |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

2-benzylsulfanylbenzohydrazide |

InChI |

InChI=1S/C14H14N2OS/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |

InChI Key |

CTWFXIDHWCEVDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The benzylsulfanyl group (–S–CH₂C₆H₅) provides moderate electron-donating properties compared to the electron-withdrawing iodo group in 4-iodobenzohydrazide .

- Crystal Packing : Methyl-substituted derivatives (e.g., 2,4-dimethylbenzohydrazide) exhibit dihedral angles of 88.45° between phenyl rings, whereas benzylsulfanyl analogs may adopt distinct conformations due to sulfur’s larger atomic radius .

Physicochemical and Spectral Properties

- FT-IR : The –NH stretch in benzohydrazides appears at ~3200–3300 cm⁻¹, while the C=S stretch in sulfanyl derivatives is observed at ~650–700 cm⁻¹ .

- NMR : Protons adjacent to sulfur (e.g., –CH₂–S–) resonate at δ 3.5–4.5 ppm in ¹H NMR .

- Thermal Stability : Benzothiazolylsulfanyl derivatives exhibit higher decomposition temperatures (250–300°C) due to aromatic stabilization , whereas alkylsulfanyl analogs degrade at lower temperatures (~200°C) .

Antioxidant Activity

Enzyme Inhibition

Metal Complexation

- Fe(III) and Mo(VI) complexes of benzohydrazides show distinct geometries (octahedral vs. square pyramidal) influenced by substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.